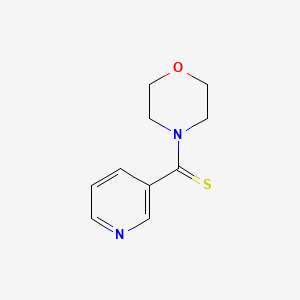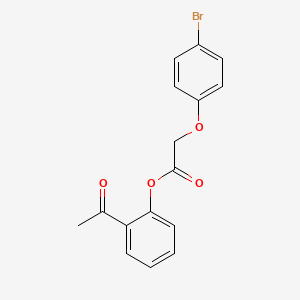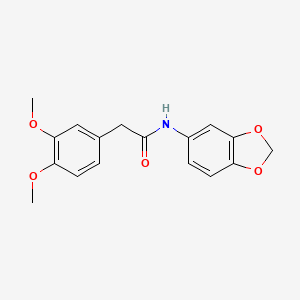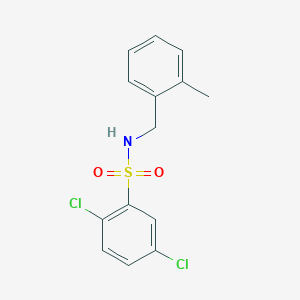
4-(3-pyridinylcarbonothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-pyridinylcarbonothioyl)morpholine, also known as PCTM, is a chemical compound that has been extensively studied for its potential use in scientific research. PCTM is a heterocyclic compound that contains both a pyridine ring and a morpholine ring, as well as a carbonothioyl group. Its unique structure makes it an attractive candidate for use in various scientific applications, including as a potential drug target.
作用机制
The mechanism of action of 4-(3-pyridinylcarbonothioyl)morpholine involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, this compound has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and carbonic anhydrase. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using 4-(3-pyridinylcarbonothioyl)morpholine in scientific experiments is its unique structure, which makes it an attractive candidate for use as a drug target. Additionally, this compound has been shown to have a number of biochemical and physiological effects, which may make it useful in the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, which may limit its availability for use in experiments.
未来方向
There are a number of future directions for research on 4-(3-pyridinylcarbonothioyl)morpholine. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of this disease. Additionally, this compound may have potential as a drug target for the development of new drugs. Further research is needed to fully understand the potential uses of this compound in scientific research.
合成方法
The synthesis of 4-(3-pyridinylcarbonothioyl)morpholine involves the reaction of 3-pyridinecarbonyl chloride with morpholine in the presence of carbon disulfide. This reaction results in the formation of this compound, which can then be purified and used in scientific experiments.
科学研究应用
4-(3-pyridinylcarbonothioyl)morpholine has been studied extensively for its potential use in scientific research. One area of interest is its potential use as a drug target. This compound has been shown to inhibit the activity of certain enzymes, making it a potential target for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
morpholin-4-yl(pyridin-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c14-10(9-2-1-3-11-8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAVLRJNLFBESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)



![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)